2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole
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Overview
Description
2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is an organoboron compound composed of dipyrromethene with a boron atom at its center. This compound is known for its high quantum yield and ability to absorb small molecules with sharp peaks in the ultraviolet region .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole involves the reaction of dipyrromethene with boron trifluoride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-25°C and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrrole oxides.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of alkylated pyrrole derivatives.
Scientific Research Applications
2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cell labeling and imaging due to its high fluorescence.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of organic solar cells and solid-state dye lasers
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. It absorbs light in the ultraviolet region and emits light at a different wavelength, making it useful for imaging and labeling applications. The molecular targets include cellular components like proteins and nucleic acids, which can be tagged with the compound for visualization .
Comparison with Similar Compounds
Similar Compounds
- Difluoro{2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)methyl]-3,5-dimethyl-1H-pyrrolato-N}boron
- Difluoro{3-ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl]-2,4-dimethyl-1H-pyrrolato-N}boron
Uniqueness
2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is unique due to its high quantum yield and sharp absorption peaks in the ultraviolet region. These properties make it particularly suitable for applications requiring high sensitivity and precision .
Properties
CAS No. |
749175-19-7 |
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Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-[1-(3,5-dimethyl-1H-pyrrol-2-yl)ethylidene]-3,5-dimethylpyrrole |
InChI |
InChI=1S/C14H18N2/c1-8-6-10(3)15-13(8)12(5)14-9(2)7-11(4)16-14/h6-7,15H,1-5H3 |
InChI Key |
SKCQXLRUKOVDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC1=C(C)C2=C(C=C(N2)C)C)C |
Origin of Product |
United States |
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